molecular formula C22H20ClN5O3S B2974781 N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-60-9

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2974781
CAS RN: 872597-60-9
M. Wt: 469.94
InChI Key: AUFYBUNWUCNESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Structural Characterization

Researchers have developed convenient synthetic methods and conducted spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These methods involve acetylation, nucleophilic substitution reactions, and chlorination to yield a variety of heterocyclic compounds. The synthesized compounds were fully characterized by elemental and spectral analyses, including melting point, TLC, FT IR, 1H NMR, 13C NMR, and mass spectroscopy. This research lays the groundwork for future investigations into their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Potential Biological Activities

A novel series of compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds showed promising results against bacterial and fungal strains as well as in vitro activity against mycobacterium tuberculosis. This indicates a potential for designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Another study explored the anti-malarial and anti-viral activities of 7-chloro-4-aminoquinoline derivatives. Some compounds demonstrated promising anti-malarial effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as in vitro activity against influenza A virus (IAV) and SARS-CoV-2. These findings provide insights into drug discovery for treating malaria and virus co-infections (Mizuta et al., 2023).

Mechanism of Action

    Target of Action

    The compound could potentially target specific receptors or enzymes in the body, such as the benzodiazepine receptor . These targets play crucial roles in various physiological processes.

    Mode of Action

    The compound might interact with its targets by binding to specific sites, altering the target’s activity. For instance, it could inhibit or enhance the function of the target .

properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c23-15-9-7-14(8-10-15)20(30)25-18-19(24)26-22(27-21(18)31)32-12-17(29)28-11-3-5-13-4-1-2-6-16(13)28/h1-2,4,6-10H,3,5,11-12H2,(H,25,30)(H3,24,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFYBUNWUCNESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.